molecular formula C22H23N3O4S2 B2550050 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-46-6

2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2550050
CAS RN: 896310-46-6
M. Wt: 457.56
InChI Key: SINTZNPIFPMNPL-UHFFFAOYSA-N
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Description

2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as BMT-1 and belongs to the class of small molecule inhibitors.

Scientific Research Applications

  • Antibacterial and Antifungal Activities Thiophene-3-carboxamide derivatives, including our compound of interest, have demonstrated significant antibacterial and antifungal properties. Researchers explore their potential as therapeutic agents against microbial infections.
  • Suzuki–Miyaura Cross-Coupling Reactions

    • The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. Our compound serves as an organoboron reagent in SM coupling reactions .

    Protodeboronation in Organic Synthesis

    • Our compound could potentially play a role in protodeboronation reactions, expanding the toolbox for functionalizing boronic esters .

    N-Arylsulfamide Synthesis via Chan–Lam Coupling

    • Our compound’s structure may be relevant in this context, contributing to the diversity of N-arylsulfamide derivatives .

properties

IUPAC Name

2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-14-15(2)30-22(19(14)20(23)26)24-21(27)17-9-11-18(12-10-17)31(28,29)25(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINTZNPIFPMNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

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